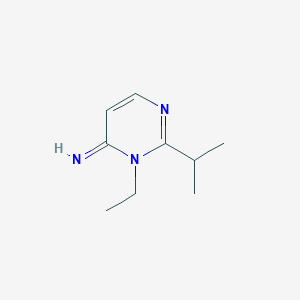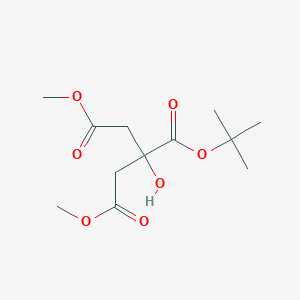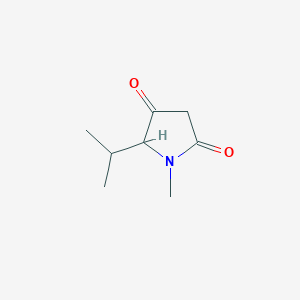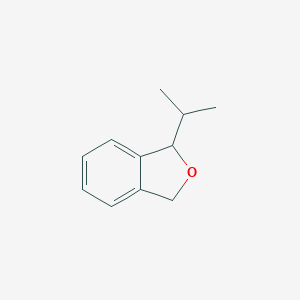
3-Ethyl-2-propan-2-ylpyrimidin-4-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-propan-2-ylpyrimidin-4-imine, also known as EPPI, is a chemical compound that has been widely used in scientific research due to its unique properties. EPPI is a pyrimidine derivative that has been synthesized using various methods, and it has shown promising results in several areas of research.
Mécanisme D'action
3-Ethyl-2-propan-2-ylpyrimidin-4-imine's mechanism of action is not fully understood, but it has been shown to inhibit the activity of reactive oxygen species and reduce oxidative stress in cells. It has also been shown to inhibit the activity of inflammatory cytokines, which contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing the levels of reactive oxygen species and inflammatory cytokines, increasing the activity of antioxidant enzymes, and improving mitochondrial function. These effects contribute to its potential therapeutic benefits in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethyl-2-propan-2-ylpyrimidin-4-imine has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. However, its high reactivity with other compounds and potential toxicity at high concentrations are limitations that need to be considered.
Orientations Futures
3-Ethyl-2-propan-2-ylpyrimidin-4-imine has shown promising results in various scientific research studies, and there are several future directions for its use. These include exploring its potential therapeutic benefits in neurodegenerative diseases, cancer, and cardiovascular diseases, as well as investigating its mechanism of action in more detail. Additionally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
3-Ethyl-2-propan-2-ylpyrimidin-4-imine can be synthesized using different methods, including the reaction of 3-ethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimidine with isopropylamine. Another method involves the reaction of 3-ethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimidine with 2-amino-2-methyl-1-propanol. Both methods produce high yields of this compound.
Applications De Recherche Scientifique
3-Ethyl-2-propan-2-ylpyrimidin-4-imine has been used in various scientific research studies due to its unique properties. It has been shown to have potent antioxidant and anti-inflammatory properties and has been used in studies related to neuroprotection, cancer, and cardiovascular diseases.
Propriétés
Numéro CAS |
114362-22-0 |
|---|---|
Formule moléculaire |
C9H15N3 |
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
3-ethyl-2-propan-2-ylpyrimidin-4-imine |
InChI |
InChI=1S/C9H15N3/c1-4-12-8(10)5-6-11-9(12)7(2)3/h5-7,10H,4H2,1-3H3 |
Clé InChI |
BGJOFJBCVUNAMJ-UHFFFAOYSA-N |
SMILES |
CCN1C(=N)C=CN=C1C(C)C |
SMILES canonique |
CCN1C(=N)C=CN=C1C(C)C |
Synonymes |
4(3H)-Pyrimidinimine,3-ethyl-2-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)









